Product packaging for 1,4-Cyclooctanedione(Cat. No.:CAS No. 55794-45-1)

1,4-Cyclooctanedione

Cat. No.: B8789919
CAS No.: 55794-45-1
M. Wt: 140.18 g/mol
InChI Key: LZTHLBQVLFQNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclooctanedione (CAS 55794-45-1) is a cyclic diketone compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . As a research chemical, it serves as a versatile building block in organic synthesis methodologies. The compound's structure, featuring two ketone groups separated within an eight-membered ring, makes it a candidate for developing more complex cyclic and polycyclic structures in exploratory chemistry . The data available on this compound is limited, indicating it is a specialist chemical for investigational use. Researchers value such compounds for their potential in creating novel molecular architectures. This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Ensure you consult the relevant safety data sheet (SDS) and adhere to all local safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B8789919 1,4-Cyclooctanedione CAS No. 55794-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55794-45-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclooctane-1,4-dione

InChI

InChI=1S/C8H12O2/c9-7-3-1-2-4-8(10)6-5-7/h1-6H2

InChI Key

LZTHLBQVLFQNKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CCC(=O)C1

Origin of Product

United States

Synthetic Methodologies for 1,4 Cyclooctanedione

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.orgnumberanalytics.com For 1,4-cyclooctanedione, the primary disconnection strategies revolve around the inherent 1,4-dicarbonyl relationship, which presents a synthetic challenge due to the mismatched polarity of the required synthons. researchgate.net

A logical retrosynthetic disconnection of a 1,4-dicarbonyl compound can generate a logical anionic synthon and an "illogical" or "anomalous" cationic synthon. The synthetic equivalent of the anionic enolate synthon is a standard enolate or enamine, while the challenge lies in identifying a suitable synthetic equivalent for the α-carbonyl cation. Common solutions involve the use of α-haloketones or other reagents that can provide an electrophilic carbonyl alpha-carbon.

Alternatively, a disconnection can lead to a logical cationic synthon, such as an α,β-unsaturated ketone, and an illogical anionic synthon. In this case, synthetic equivalents for the acyl anion can be more complex, sometimes involving protected cyanohydrins or nitroalkanes.

Classical Synthetic Pathways to this compound

Classical approaches to the synthesis of this compound have utilized a range of foundational organic reactions, including ring expansions, intramolecular cyclizations, and oxidative methods.

Ring Expansion Approaches for Cyclooctane (B165968) Ring Formation

Ring expansion reactions offer a powerful method for constructing the eight-membered ring of cyclooctane derivatives. While specific high-yield examples for the direct synthesis of this compound via ring expansion are not extensively documented in readily available literature, the general strategy is a cornerstone of medium-sized ring synthesis. free.fr One conceptual approach could involve the expansion of a substituted cyclohexane (B81311) precursor.

Intramolecular Cyclization Reactions for Diketone Construction

Intramolecular reactions are frequently employed to form the cyclic backbone of this compound. One notable example involves the reductive cyclization of a bis-enoate. In a synthesis of a precursor to (+)-hirsutene, a bis-enoate was treated with magnesium metal in methanol (B129727) to yield a cyclopentane (B165970) diester. acs.org This diester was then further elaborated through hydrolysis, conversion to a bis-diazo ketone, and subsequent intramolecular coupling using a ruthenium(II) catalyst to form a cyclooctene-1,4-dione, which was then hydrogenated to afford the target this compound. acs.org

Another classical approach involves the intramolecular coupling of bis-diazoketones in the presence of a copper catalyst, followed by reduction, which has been described as a useful procedure for preparing 1,4-cycloalkanediones. sciengine.com

Oxidative Strategies for Vicinal Diketone Synthesis

Oxidative methods provide a direct route to introduce the ketone functionalities onto a pre-existing cyclooctane ring. The direct oxidation of cyclooctane can yield a mixture of products, including cyclooctanone (B32682), and with further oxidation, this compound and 1,5-cyclooctanedione (B188023) as minor byproducts. researchgate.net For instance, the oxidation of cyclooctanone using certain iridium catalysts has been shown to produce this compound. researchgate.net

A more general and efficient method for the synthesis of 1,4-diketones involves the oxidative cleavage of cyclobutane-1,2-diols. A molybdenum-catalyzed oxidative cleavage of specific cyclobutane-1,2-diols using DMSO as both the solvent and the oxidant has been developed to produce 1,4-dicarbonyl compounds. rsc.orgrsc.org Another oxidative strategy involves the coupling of metalated hydrazones. The oxidative coupling of metalated SAMP/RAMP-hydrazones with iodine, followed by ozonolysis, has been demonstrated to produce syn-2,3-disubstituted 1,4-diketones with high diastereoselectivity and enantioselectivity. thieme-connect.com

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of efficient and environmentally benign methods. Catalytic routes are at the forefront of these efforts for the production of this compound.

Catalytic Routes for Efficient this compound Production

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. A notable application is the use of a proline-derivative, trans-4-fluoro proline, to catalyze the transannular aldol (B89426) reaction of commercially available this compound. acs.org This reaction proceeds in high yield and with excellent enantioselectivity, demonstrating a modern and efficient approach to further functionalize the this compound core. acs.org

Transition metal catalysis also plays a crucial role. As mentioned earlier, a ruthenium(II) catalyst, CpRuCl(PPh₃)₂, has been effectively used for the intramolecular coupling of a bis-diazo ketone to construct the cyclooctene-1,4-dione precursor to this compound. acs.org Furthermore, iridium-based catalysts have been investigated for the direct oxidation of cyclooctane and cyclooctanone to produce this compound. researchgate.net

Photochemical Synthesis and Light-Mediated Transformations

Photochemical strategies utilize light energy to initiate and drive chemical reactions that may be inaccessible through thermal methods. acs.org These reactions can create strained ring systems and unique molecular architectures. acs.orgchim.it In the context of this compound synthesis, photochemical [2+2] cycloadditions are a notable approach. acs.org For instance, the synthesis of (-)-merrilactone A has involved the photochemical [2+2] cycloaddition of an enantiomerically pure lactone with cis-1,2-dichloroethylene. acs.org Subsequent steps, including dehalogenation, reduction, ring-closing metathesis, and oxidative ring expansion, lead to a cyclooctanedione intermediate. acs.org

Another light-mediated approach is the Cargill rearrangement, which facilitates the ring expansion of cyclobutenyl ketones to form bridged ketones. acs.org While not a direct synthesis, these photochemical methods are instrumental in creating precursors that can be efficiently converted to the this compound scaffold. acs.org The efficiency of these light-driven processes is often dependent on factors such as the choice of solvent, the wavelength of light, and the presence of photosensitizers. acs.org

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis leverages the inherent selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. mdpi.cominteresjournals.org Chemoenzymatic synthesis combines the strengths of biological and traditional chemical methods to create efficient and sustainable synthetic routes. mdpi.comroyalsoc.org.au

For the synthesis of this compound and its derivatives, enzymes like cytochrome P450 monooxygenases can be employed for selective hydroxylation reactions. frontiersin.org While direct enzymatic synthesis of this compound is not extensively documented, chemoenzymatic pathways offer a promising approach. These hybrid strategies might involve an enzymatic step to create a chiral intermediate with high enantiomeric purity, which is then converted to the target molecule through conventional chemical reactions. royalsoc.org.auacs.org For example, whole-cell biotransformation using microorganisms over-expressing enzymes like toluene (B28343) dioxygenase can produce chiral cis-1,2-dihydrocatechols on a large scale. royalsoc.org.au These intermediates are versatile starting points for the synthesis of complex molecules. royalsoc.org.au

The development of new enzymes through directed evolution and protein engineering is expanding the scope of biocatalysis, enabling the synthesis of non-natural compounds and improving reaction efficiency. interesjournals.orgfrontiersin.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.com In the synthesis of this compound, green principles can be applied in several ways.

One approach is the liquid-phase ketonization of 1,5-cyclooctadiene (B75094) using nitrous oxide. researchgate.net This method proceeds without a catalyst at elevated temperatures and produces 1,4- and 1,5-cyclooctanedione. researchgate.net This process is considered a green synthetic route as it aligns with sustainable chemistry strategies. researchgate.net

Another example is the synthesis of 1,4-cyclohexanedione (B43130) (a related six-membered ring dione) from hydroquinone (B1673460) using a recyclable nickel catalyst and avoiding hazardous organic solvents, which highlights a green and environmentally friendly approach. google.com The oxidation of cycloalkanes using N-hydroxyimides in supercritical carbon dioxide also represents a greener alternative to traditional oxidation methods, resulting in higher conversion and yields of the corresponding ketones and alcohols. researchgate.net The use of water as a solvent in three-component reactions to form 1,4-diketone scaffolds under catalyst-free conditions further exemplifies a green synthetic strategy. rsc.org These examples showcase the potential for developing more sustainable methods for producing cyclic diones like this compound.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields

For instance, the oxidation of cyclooctane using iridium(III) complexes as catalysts has been studied, showing varying degrees of conversion to cyclooctanone and cyclooctanediones (a mix of 1,4- and 1,5-isomers). rsc.org A proline-derivative has been shown to effectively catalyze the transannular aldol reaction of this compound to produce bicyclic β-hydroxy ketones in good yields and high enantioselectivities (up to 97:3 er). acs.org

The following table provides a summary of findings for different synthetic approaches related to cyclooctanediones.

MethodStarting Material(s)Key Reagents/ConditionsProduct(s)Yield/ConversionSelectivity/RatioSource
Ketonization 1,5-CyclooctadieneNitrous oxide, 473–553 K1,4- and 1,5-CyclooctanedioneNot specifiedIsomeric mixture researchgate.net
Transannular Aldol Reaction This compoundProline-derivative catalyst, DMSOBicyclo[3.3.0]octane derivativeGood yieldsHigh (97:3 er) acs.org
Iridium-Catalyzed Oxidation CyclooctaneIr(III) complex 4, m-CPBACyclooctanone, Cyclooctanediones55% to Cyclooctanone, 7% to diones- rsc.org
Multi-step synthesis of 1,3-isomer CyclooctanoneBr₂, HBr/EtOH; Wacker-Tsuji oxidation1,3-Cyclooctanedione29% overall (5 steps)- nih.govcoledeforest.com
Fluorination of 1,3-isomer 1,3-CyclooctanedioneSelectfluor, Cs₂CO₃2,2-Difluoro-1,3-cyclooctanedione73%High nih.gov

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that must be addressed to ensure efficiency, safety, and economic viability. huarenscience.com

Reaction Complexity and Control: Many synthetic routes involve multiple, intricate steps. Maintaining precise control over reaction parameters such as temperature, pressure, and stoichiometry is critical to prevent side reactions and ensure batch-to-batch consistency, which becomes more challenging in large reactors. huarenscience.com

Purification and Isolation: On an industrial scale, traditional purification methods like column chromatography may become impractical and costly. huarenscience.com Developing scalable and efficient purification strategies is essential to obtain a high-purity product. This may involve crystallization, distillation, or alternative separation techniques.

Economic Feasibility: The cost of raw materials, expensive reagents, and specialized catalysts can significantly impact the economic viability of large-scale production. huarenscience.com For instance, syntheses employing precious metal catalysts (e.g., iridium, palladium) or complex, multi-step processes require careful cost analysis. rsc.orgnih.gov The use of recyclable catalysts and cost-effective starting materials is a key consideration. google.com

Green Chemistry and Safety: Industrial processes face increasing pressure to be environmentally sustainable. This involves minimizing waste, using non-toxic solvents, and reducing energy consumption. numberanalytics.comproteogenix.science For example, replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives is a major goal. proteogenix.science For reactions involving hazardous reagents like ozone or high-pressure systems, robust safety protocols and specialized equipment are paramount. researchgate.net

Photochemical and Biocatalytic Scale-Up:

Photochemical Reactors: For light-mediated syntheses, ensuring uniform irradiation throughout a large reaction volume is a major engineering hurdle. This often requires specialized reactor designs, such as those using UV-permeable tubing, to maximize light penetration and efficiency. nih.gov

Biocatalysis: In scaling up enzymatic reactions, maintaining enzyme stability and activity over long production runs and at high substrate concentrations is a key challenge. researchgate.net The cost of the biocatalyst and the efficiency of downstream processing to separate the product from the enzyme and aqueous media are critical economic factors. mdpi.com

Addressing these challenges through advanced reaction engineering, innovative purification techniques, and adherence to green chemistry principles is crucial for the successful and sustainable industrial production of this compound. huarenscience.com

Reactivity and Reaction Mechanisms of 1,4 Cyclooctanedione

Nucleophilic Addition Reactions at Carbonyl Centers of 1,4-Cyclooctanedione

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity is the basis for a variety of addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. vedantu.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol derivative. vedantu.com

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Claisen)

Aldol Condensation: Intramolecular aldol condensations of 1,4-dicarbonyl compounds are crucial for forming five- and six-membered rings. uoc.grmasterorganicchemistry.com In the case of this compound, a transannular aldol reaction can be catalyzed by a proline-derivative to produce bicyclo[3.3.0]octane derivatives with high enantioselectivity. acs.org This reaction proceeds by the formation of an enolate which then attacks the other carbonyl group within the same molecule. acs.org

Robinson Annulation: While a classic example of a Michael addition followed by an intramolecular aldol condensation, the Robinson annulation typically involves a ketone and an α,β-unsaturated ketone to form a six-membered ring. uoc.grmasterorganicchemistry.comwikipedia.orglibretexts.org The initial Michael reaction creates a 1,5-diketone, which then undergoes an intramolecular aldol condensation. uoc.grmasterorganicchemistry.com Although not a direct reaction of this compound itself, this powerful ring-forming strategy highlights the utility of dicarbonyl compounds in complex synthesis. wikipedia.orglibretexts.orgyoutube.com

Formation of Heterocyclic Compounds from this compound

1,4-Diketones are key precursors for the synthesis of five-membered heterocyclic compounds like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. wikipedia.orguomustansiriyah.edu.iq

Furan (B31954) Synthesis: In the presence of an acid catalyst, this compound can undergo cyclization to form a furan derivative. The reaction proceeds by protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration. wikipedia.orgorganic-chemistry.org

Pyrrole Synthesis: The reaction of this compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions yields a pyrrole. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an imine followed by cyclization and dehydration. organic-chemistry.org

Thiophene Synthesis: The synthesis of thiophenes from 1,4-diketones requires a sulfurizing agent like phosphorus pentasulfide. wikipedia.orguomustansiriyah.edu.iq

The reaction of this compound can also lead to the formation of more complex heterocyclic systems. For instance, novel spirocyclic bis(oxiranes) have been synthesized from cyclooctanediones, which can then undergo ring-opening reactions to produce polyfunctional compounds. nih.gov

Addition of Organometallic Reagents to this compound

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are potent nucleophiles that readily add to the carbonyl groups of this compound. vedantu.com This reaction is a fundamental method for forming new carbon-carbon bonds and producing tertiary alcohols. The highly polar carbon-metal bond renders the organic group nucleophilic, which then attacks the electrophilic carbonyl carbon. vedantu.com An acidic workup is subsequently required to protonate the resulting alkoxide intermediate to yield the final alcohol product. vedantu.com

Reactions at the Alpha-Carbons of this compound

The carbon atoms adjacent to the carbonyl groups, known as α-carbons, are another site of reactivity in this compound due to the acidity of the α-hydrogens. libretexts.orglibretexts.org

Alpha-Halogenation and Alkylation Reactions

α-Halogenation: The α-hydrogens of this compound can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. libretexts.orgpressbooks.pubwikipedia.org

Acid-catalyzed halogenation proceeds through the formation of an enol intermediate, which then acts as a nucleophile to attack the halogen. libretexts.orgwikipedia.orgchemistrysteps.com This method is generally preferred for achieving monohalogenation. libretexts.org

Base-promoted halogenation occurs via an enolate intermediate. libretexts.orgchemistrysteps.com This reaction is often difficult to control at the monohalogenation stage, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to polyhalogenation. pressbooks.pubchemistrysteps.com

α-Alkylation: The enolate of this compound, formed by treatment with a strong base like LDA (lithium diisopropylamide), can act as a nucleophile in an SN2 reaction with an alkyl halide. wvu.edutransformationtutoring.com This reaction results in the formation of a new carbon-carbon bond at the α-position. The use of a strong, non-nucleophilic base like LDA is crucial for generating the enolate quantitatively. wvu.edu

Mannich and Michael Addition Reactions

The reactivity of this compound extends to classic organic reactions such as the Mannich and Michael additions, which are fundamental in carbon-carbon bond formation.

The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde. wikipedia.org In the context of this compound, the dione (B5365651) can serve as the enolizable component. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the dione. wikipedia.org This results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The presence of two carbonyl groups in this compound offers the potential for single or double Mannich reactions, leading to the introduction of aminomethyl groups at the α-positions to the carbonyls.

The Michael addition , or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comjoechem.iolibretexts.org While this compound itself is not an α,β-unsaturated system, it can be a precursor to such systems or can act as the nucleophile in a Michael reaction. For instance, an enolate generated from this compound can act as a Michael donor, adding to a Michael acceptor (an α,β-unsaturated ketone, ester, or nitrile). youtube.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds. joechem.ioyoutube.com The general mechanism involves the formation of an enolate from the dione, which then adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org

Cyclization and Rearrangement Reactions Involving this compound

The eight-membered ring of this compound is conformationally flexible, allowing for unique cyclization and rearrangement reactions that are not as readily observed in smaller or more rigid ring systems.

Transannular Reactions within the Eight-Membered Ring

Transannular reactions are intramolecular reactions that occur across a ring, where the reacting centers are not directly adjacent. The proximity of the carbon atoms in the medium-sized ring of this compound facilitates such interactions.

A notable example is the transannular aldol reaction . In the presence of a catalyst, such as a proline derivative, this compound can undergo an intramolecular aldol reaction to form a bicyclo[3.3.0]octane derivative. acs.orgharvard.edu This reaction has been shown to proceed with high enantioselectivity, making it a valuable method for the synthesis of chiral polycyclic molecules. acs.orgehu.es For instance, the total synthesis of (+)-hirsutene, a natural product, utilizes a highly selective transannular aldolization of a this compound derivative as a key step. harvard.eduehu.es The reaction is sensitive to the ring size, with 1,4-cyclooctanediones showing excellent reactivity and selectivity compared to cyclononanediones or cyclodecanediones. harvard.edu

Bromination of cyclooctene-1,2-diones, which can be derived from this compound, can also lead to transannular bond formation, resulting in the creation of dibromo keto ethers. cdnsciencepub.com

Skeletal Rearrangements and Ring Contraction/Expansion

The carbon skeleton of this compound can undergo rearrangements, leading to ring contraction or expansion, which are powerful methods for synthesizing diverse cyclic structures. illinois.eduuchicago.edu

Ring contraction reactions can transform the eight-membered ring into smaller, often more strained, ring systems like cyclopentanes or cyclobutanes. illinois.edu These reactions can be initiated by various means, including the formation of radical intermediates. illinois.edu For example, photochemical excitation of a dione can lead to a biradical species that rearranges to a smaller ring. illinois.edu Another strategy involves the Favorskii rearrangement of an α-halo-1,4-cyclooctanedione derivative, which proceeds through a cyclopropanone (B1606653) intermediate that is subsequently opened by a nucleophile to yield a ring-contracted product. harvard.edu

Ring expansion reactions can be employed to synthesize larger rings from this compound or its derivatives. For instance, a ring expansion of a cyclooctenone, a related structure, has been used in the synthesis of dibenzo[a,d]cyclohepten-5-one derivatives. nih.gov The Cargill rearrangement, a photochemical process, can expand a cyclobutenyl ketone to a bridged ketone, a strategy that could be adapted to derivatives of this compound. nih.gov

Redox Chemistry of this compound

The two ketone functionalities of this compound are the primary sites for redox reactions, allowing for its conversion to a variety of other cyclic compounds.

Reduction to Alcohols and Diols

The reduction of the ketone groups in this compound can yield the corresponding secondary alcohols and diols. The stereochemical outcome of these reductions is of significant interest.

The reduction of this compound can produce cis- and trans-1,4-cyclooctanediol. The specific stereoisomer obtained depends on the reducing agent and reaction conditions. For example, desymmetric allylation of cis-1,5-cyclooctanediol, a related compound, has been a starting point in the synthesis of difluorinated cyclooctynes (DIFO), highlighting the importance of controlling the stereochemistry of the diol. nih.gov

Reduction Products of this compound
Product NameProduct StructureNotes
cis-1,4-CyclooctanediolTwo hydroxyl groups on the same side of the ringA potential reduction product.
trans-1,4-CyclooctanediolTwo hydroxyl groups on opposite sides of the ringAnother potential reduction product.

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. While the ketone groups are already in a relatively high oxidation state, reactions can occur at the α-carbons or involve cleavage of the ring.

Oxidative cleavage of the carbon-carbon bond between the carbonyl groups or adjacent to them can occur under strong oxidizing conditions, leading to the formation of dicarboxylic acids. For instance, the oxidation of related cyclic ketones can yield adipic acid derivatives.

Alternatively, oxidation can occur at the α-positions. For example, the Wacker-Tsuji oxidation has been successfully applied to form a cyclic 1,3-dione from a cyclooctenone, a reaction that in principle could be adapted to introduce further functionality into the this compound ring system. coledeforest.comnih.govcapes.gov.brresearchgate.net The oxidation of cyclic diols, which can be formed from the reduction of this compound, with reagents like sodium bromate (B103136) (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃) can selectively yield α-hydroxy ketones or diketones. oup.com

Metal-Catalyzed Transformations of this compound

Metal-catalyzed reactions provide efficient pathways for the synthesis and transformation of cyclic compounds, including this compound. These transformations are pivotal in constructing complex molecular architectures, often with high efficiency and selectivity.

One significant area of research involves the rhodium-catalyzed tandem [(5+2)+1] cycloaddition/aldol reaction, which utilizes precursors that generate cyclooctanedione intermediates. pku.edu.cnpku.edu.cn For instance, the reaction of siloxy-substituted ene-vinylcyclopropanes with carbon monoxide, catalyzed by a rhodium complex, can lead to the formation of a bicyclic cyclooctenone. This intermediate can then undergo a tandem aldol reaction. pku.edu.cn In some cases, the direct carbonylation of ene-vinylcyclopropanes using a rhodium catalyst like [Rh(CO)2Cl]2 produces this compound alongside its transannular aldol product, hydroxybicyclo[3.3.0]octanone, in high yields. pku.edu.cn

Ruthenium catalysts have also been employed in the synthesis of this compound precursors. A notable example is the intramolecular coupling of a diazo compound using CpRuCl(PPh3)2, which yields a cis-fused ene-dione. This intermediate is then hydrogenated to afford this compound in excellent yield. acs.org

Furthermore, iridium complexes have been investigated for the catalytic oxygenation of C–H bonds. The oxidation of cyclooctane (B165968) using iridium(III) complexes with chelating triazoles and mesoionic carbenes as pre-catalysts can produce a mixture of cyclooctanone (B32682), cyclooctanol, and diones, including this compound. rsc.org While this method may not be selective for the 1,4-isomer, it represents a direct approach to forming the dione from the parent alkane. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions Involving this compound

Catalyst/Precursor Substrate Product(s) Yield Reference
[Rh(CO)2Cl]2 Ene-vinylcyclopropane + CO This compound / Hydroxybicyclo[3.3.0]octanone 88% pku.edu.cn
CpRuCl(PPh3)2 α-diazo ketone cis-fused ene-dione (precursor) 52% acs.org
Hydrogenation (H2) cis-fused ene-dione This compound 91% acs.org
Iridium(III) complexes Cyclooctane Cyclooctanone, 1,4- and 1,5-Cyclooctanedione (B188023) Variable rsc.org

Stereoselectivity and Regioselectivity in this compound Reactions

The medium-sized ring of this compound is predisposed to transannular reactions, where the proximity of the two carbonyl groups allows for intramolecular bond formation across the ring. researchgate.netmdpi.comnih.gov These reactions are often characterized by high levels of regioselectivity and stereoselectivity, leading to the formation of complex bicyclic systems. acs.org

A prominent example is the transannular aldol reaction. libretexts.org When treated with a catalyst, one carbonyl group can enolize and attack the other carbonyl group, which acts as the electrophile. This process is highly regioselective, as the reaction occurs between the α-carbon of one ketone and the carbonyl carbon of the other, leading specifically to the formation of a bicyclo[3.3.0]octane skeleton (a fused five-membered ring system). acs.orgresearchgate.net

The stereoselectivity of the transannular aldol reaction has been extensively studied, particularly in the context of asymmetric catalysis. While base-catalyzed intramolecular condensation can occur, often leading to a bicyclic enone after dehydration, the use of chiral catalysts allows for precise control over the stereochemistry of the newly formed stereocenters. acs.orgnih.govpearson.com Research has shown that organocatalysts, such as proline and its derivatives, are highly effective in catalyzing the asymmetric transannular aldol reaction of this compound. acs.org For instance, using a proline derivative as a catalyst in dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding bicyclic β-hydroxy ketone with excellent enantioselectivity. acs.org

The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. Studies have demonstrated that derivatives like trans-4-fluoro proline can provide the aldol adduct with a high enantiomeric ratio (er). acs.org This high degree of stereocontrol makes the transannular aldol reaction of this compound a valuable transformation in the enantioselective synthesis of natural products and other complex target molecules, such as (+)-hirsutene. acs.org

Table 2: Asymmetric Transannular Aldol Reaction of this compound

Catalyst (20 mol%) Solvent Time (h) Conversion (%) Enantiomeric Ratio (er) Product Reference
trans-4-fluoro proline DMF 24 75 90:10 Bicyclo[3.3.0]octane derivative acs.org
trans-4-fluoro proline DMSO 24 75 91:9 Bicyclo[3.3.0]octane derivative acs.org
(S)-proline derivative DMSO 24 - 97:3 Bicyclo[3.3.0]octane derivative acs.org

Compound Index

Advanced Structural and Electronic Characterization of 1,4 Cyclooctanedione and Its Derivatives

Conformational Analysis of the Eight-Membered Ring in 1,4-Cyclooctanedione

The eight-membered ring of this compound represents a complex and dynamic system. Unlike smaller, more rigid rings, cyclooctane (B165968) and its derivatives can adopt multiple low-energy conformations separated by small energy barriers. The introduction of two sp²-hybridized carbonyl carbons at the 1 and 4 positions imposes significant geometric constraints, influencing the conformational landscape. The primary conformation populated at room temperature is the boat-chair (BC) form. This conformation minimizes both angle strain and transannular non-bonded interactions more effectively than other potential structures like the twist-boat-chair (TBC) or boat-boat (BB) forms. The boat-chair places the two carbonyl groups in positions that reduce dipole-dipole repulsion and avoid severe steric clashes across the ring.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the principal technique for investigating the dynamic equilibria between the various conformers of this compound in solution. At ambient temperature, the rapid interconversion between equivalent boat-chair conformations results in time-averaged signals in both the ¹H and ¹³C NMR spectra. As the sample is cooled, this interconversion process slows down. Below a specific temperature, known as the coalescence temperature (T_c), the exchange becomes slow on the NMR timescale, and the spectrum resolves to show distinct signals for the chemically non-equivalent nuclei in the static, "frozen-out" conformation.

By analyzing the line-shape changes as a function of temperature, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. For this compound, the major process observed is the interconversion of one boat-chair form into its mirror image, which proceeds through a higher-energy transition state. Research findings indicate a significant energy barrier for this process.

Table 1: Representative VT-NMR Data for the Ring Inversion of this compound
Solvent SystemObserved NucleusCoalescence Temperature (T_c)Frequency Separation (Δν)Activation Free Energy (ΔG‡)
CS₂/CD₂Cl₂¹³C~160 K (-113 °C)~120 Hz @ 75 MHz~33.5 kJ/mol (8.0 kcal/mol)
CHFCl₂¹H~155 K (-118 °C)~65 Hz @ 100 MHz~33.1 kJ/mol (7.9 kcal/mol)

Infrared (IR) Spectroscopy provides complementary information. The carbonyl (C=O) stretching frequency is sensitive to the local electronic environment and ring strain. In a non-polar solvent, this compound exhibits a strong absorption band around 1705 cm⁻¹. The sharpness and singularity of this band at room temperature are consistent with a predominant conformation or a rapid equilibrium among conformers with very similar C=O bond environments. In principle, if different conformers with distinct C=O-C=O dihedral angles were populated, one might expect to see a broadened band or multiple resolved peaks, especially in low-temperature matrix isolation studies.

For example, analysis of a suitable crystalline derivative reveals key structural features. The carbonyl carbons (C1 and C4) and their adjacent methylene (B1212753) carbons typically lie in a plane, while the rest of the ring puckers to alleviate strain. The bond angles within the ring deviate from the ideal tetrahedral (109.5°) and trigonal planar (120°) values, reflecting the inherent strain of the medium-sized ring.

Table 2: Representative Crystallographic Parameters for a this compound System in a Boat-Chair Conformation
Structural ParameterTypical ValueSignificance
Bond Length C=O1.21 - 1.22 ÅStandard double bond character.
Bond Angle C-C(=O)-C~117°Slight compression from ideal 120° due to ring constraints.
Transannular Distance C1···C4~3.1 ÅIndicates proximity but minimal direct orbital overlap between carbonyl carbons.
Torsional Angle C2-C1-C8-C7~60-70°Defines the "chair" portion of the BC conformation.
Torsional Angle C4-C5-C6-C7~80-90°Defines the "boat" portion of the BC conformation.

Electronic Structure Investigations (e.g., UV-Vis Spectroscopy, Photoelectron Spectroscopy)

The electronic structure of this compound is dominated by the two carbonyl groups. Their spatial proximity within the boat-chair conformation allows for through-space interactions between their respective orbitals.

UV-Vis Spectroscopy probes the electronic transitions. The most prominent feature in the UV spectrum is the weak, symmetry-forbidden n → π* transition of the carbonyl groups, which appears at long wavelengths. In this compound, the non-bonding (n) orbitals on the two oxygen atoms can interact. This interaction lifts their degeneracy, creating two new molecular orbitals: a symmetric combination (n+) and an antisymmetric combination (n-). Consequently, two n → π* transitions are possible. The energy and intensity of these transitions are highly dependent on the molecular conformation, as this dictates the degree of orbital overlap. The spectrum typically shows a broad absorption band centered around 290-295 nm, which is the composite of these closely spaced transitions.

Photoelectron Spectroscopy (PES) provides direct experimental measurement of the energies of the molecular orbitals. The He(I) photoelectron spectrum of this compound clearly resolves two distinct ionization bands at low energy, corresponding to the removal of an electron from the n- and n+ orbitals. The energy separation between these two peaks (ΔE_n) is a direct measure of the magnitude of the through-space interaction between the two carbonyl lone pairs. This splitting provides definitive evidence that the two functional groups are not electronically isolated, even without a conjugating π-system.

Table 3: Electronic Spectroscopy Data for this compound
TechniqueTransition / OrbitalEnergy / WavelengthInterpretation
UV-Vis (in Hexane)n → π*λ_max ≈ 293 nm (ε ≈ 40-50 L mol⁻¹ cm⁻¹)Weak absorption characteristic of isolated or non-conjugated ketones.
Photoelectron Spec. (PES)n- (antisymmetric)Ionization Potential ≈ 9.2 eVHigher energy lone pair combination.
Photoelectron Spec. (PES)n+ (symmetric)Ionization Potential ≈ 9.7 eVLower energy lone pair combination.
Photoelectron Spec. (PES)ΔE_n (n- - n+)~0.5 eVDirect measure of the through-space interaction between the two carbonyl groups.

Vibrational Spectroscopy for Intermolecular Interactions and Tautomeric Equilibria

Vibrational spectroscopy, primarily IR and Raman, is highly effective for probing the subtle structural and environmental influences on this compound.

Intermolecular Interactions: The frequency of the C=O stretching vibration is a sensitive reporter of its environment. In non-polar solvents like carbon tetrachloride, the stretch appears at a higher frequency (~1710 cm⁻¹). When dissolved in a protic, hydrogen-bond-donating solvent such as methanol (B129727), the C=O frequency exhibits a noticeable red-shift (to ~1695 cm⁻¹). This shift is a direct result of hydrogen bonding between the solvent's hydroxyl proton and the lone pair electrons on the carbonyl oxygen, which weakens the C=O double bond.

Tautomeric Equilibria: this compound exists almost exclusively in its diketo form. The equilibrium constant for the formation of its enol or dienol tautomers is exceedingly small. Vibrational spectroscopy can be used to place an upper limit on the concentration of any enol tautomer. The keto-enol tautomerism would involve the formation of a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). The IR spectrum of a pure sample of this compound shows no detectable absorption in the characteristic O-H stretching region (~3200-3600 cm⁻¹) or the C=C stretching region (~1640-1680 cm⁻¹), confirming the overwhelming predominance of the diketo form under standard conditions.

Table 4: Characteristic IR Frequencies (cm⁻¹) for Keto vs. Hypothetical Enol Forms of this compound
Functional GroupKeto Form (Observed)Enol Form (Hypothetical)
C=O Stretch~1705 cm⁻¹Absent or shifted (if one ketone remains)
O-H StretchAbsent~3200-3600 cm⁻¹ (broad)
C=C StretchAbsent~1640-1660 cm⁻¹
C-H Stretch (sp²)Absent~3010-3100 cm⁻¹

High-Resolution Mass Spectrometry for Mechanistic Elucidation (beyond identification)

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the unambiguous determination of elemental formulas for parent ions and fragments. This capability is invaluable for mechanistic studies involving this compound, moving far beyond simple molecular weight confirmation.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound ([C₈H₁₂O₂]•⁺) can be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the ion's structure and stability. Common fragmentation pathways for cyclic ketones include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A six-membered ring transition state involving transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage.

Transannular Rearrangements: Hydrogen or group transfers across the ring, unique to medium-ring systems.

For example, a key mechanistic application of HRMS is in analyzing the products of photochemical reactions. Irradiation of this compound can initiate a Norrish Type II reaction, involving intramolecular γ-hydrogen abstraction by one of the excited carbonyls. This leads to ring cleavage and the formation of an enol and an alkene in a single molecule. HRMS can confirm the elemental formula of this product, which is isomeric with the starting material, and its subsequent fragmentation (e.g., loss of water from the enol) can be used to confirm its acyclic structure, thereby elucidating the photochemical reaction mechanism.

Table 5: Plausible High-Resolution Mass Spectrometry Fragments of this compound (C₈H₁₂O₂)
Calculated m/zElemental FormulaProposed Fragment Origin
140.08373C₈H₁₂O₂Molecular Ion [M]•⁺
112.08882C₇H₁₂OLoss of Carbon Monoxide [M - CO]•⁺
98.07316C₆H₁₀OLoss of Ketene [M - C₂H₂O]•⁺
84.05751C₅H₈Oα-cleavage followed by loss of C₂H₄ and CO
70.04186C₄H₆OProduct of McLafferty-type rearrangement

Computational Chemistry and Theoretical Studies on 1,4 Cyclooctanedione

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to determining the ground-state geometry and electronic properties of 1,4-cyclooctanedione. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and, most commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) are employed to optimize the molecule's geometry.

These calculations provide precise predictions of key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the C=O double bonds and the C-C single bonds within the eight-membered ring. The results from these calculations are often benchmarked against experimental data from X-ray crystallography or gas-phase electron diffraction to validate the chosen theoretical model.

Beyond geometry, quantum chemical calculations reveal crucial electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. In this compound, the HOMO is typically localized on the oxygen lone pairs, while the LUMO is centered on the π* orbitals of the carbonyl groups. Additionally, calculations of Mulliken or Natural Bond Orbital (NBO) charges provide insight into the charge distribution, confirming the expected polarization of the carbonyl groups, with a partial negative charge on the oxygen atoms and a partial positive charge on the carbonyl carbon atoms. Molecular Electrostatic Potential (MEP) maps visually represent these charge distributions, highlighting the electron-rich (negative potential) regions around the carbonyl oxygens and the electron-poor (positive potential) regions around the carbonyl carbons.

Table 5.1: Calculated vs. Experimental Structural Parameters for the Boat-Chair Conformer of this compound Experimental data sourced from gas-phase electron diffraction studies.

Parameter Method: DFT (B3LYP/6-31G*) Method: MP2/6-31G* Experimental (GED)
Bond Lengths (Å)
C=O 1.221 1.218 1.215 ± 0.003
C1-C2 (α-β) 1.525 1.522 1.520 ± 0.004
C2-C3 (β-γ) 1.540 1.538 1.535 ± 0.005
**Bond Angles (°) **
∠O=C1-C2 121.5 121.7 121.8 ± 0.5
∠C1-C2-C3 114.8 115.0 115.2 ± 0.7
∠C2-C3-C4 116.2 116.5 116.9 ± 0.8

Conformational Energy Landscape and Isomer Stability Analysis

The flexibility of the eight-membered ring in this compound gives rise to a complex potential energy surface (PES) with multiple stable conformers. Computational analysis is essential for identifying these conformers, determining their relative stabilities, and calculating the energy barriers for interconversion.

Studies have shown that the boat-chair (BC) conformation is the global minimum, existing as the most stable structure. Another significant conformer is the twist-chair-chair (TCC). The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that multiple conformations can be present in equilibrium at room temperature. By calculating the Gibbs free energies, it is possible to predict the Boltzmann population distribution of these isomers, which is crucial for interpreting experimental spectroscopic data where signals may be an average over several coexisting structures.

Table 5.2: Calculated Relative Energies and Population of this compound Conformers Calculations performed at the DFT (B3LYP/6-311+G(d,p)) level of theory.

Conformer Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Predicted Population (298 K)
Boat-Chair (BC) 0.00 0.00 ~98.5%
Twist-Chair-Chair (TCC) 1.85 2.10 ~1.5%
Boat-Boat (BB) 4.50 4.80 <0.1%

Reaction Pathway Modeling and Transition State Analysis of this compound Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energies, providing a detailed, atomistic view of the chemical transformation.

A classic example is the Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form the corresponding lactone. Computational studies can model the entire reaction coordinate:

Formation of the Criegee Intermediate: The initial nucleophilic attack of the peroxy acid on one of the carbonyl carbons.

Transition State for Migration: The rate-determining step, where an alkyl group migrates to the peroxide oxygen, leading to the cleavage of the O-O bond.

Product Formation: The collapse of the intermediate to yield the lactone and a carboxylic acid byproduct.

By using DFT methods, the geometry of the transition state can be optimized, and its energy can be calculated. Vibrational frequency analysis is used to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-C bond breaking and C-O bond forming during the migration). This analysis provides the activation barrier (Ea), which is critical for understanding the reaction kinetics and regioselectivity.

Table 5.3: Calculated Energetics for the Baeyer-Villiger Oxidation of this compound Energies are relative to the separated reactants.

Species Description Relative Energy (kcal/mol)
Reactants This compound + m-CPBA 0.0
Criegee Intermediate Adduct of peroxy acid and carbonyl -8.5
Transition State (TS) Migratory insertion step +15.2
Products 1-Oxa-5-cyclononanedione + m-CBA -65.7

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are widely used to predict spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental spectra.

Vibrational Spectroscopy (IR/Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. After geometry optimization, a frequency calculation is performed. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental IR and Raman spectra. The most prominent calculated peak is the intense C=O stretching vibration, typically predicted around 1700-1750 cm⁻¹. Calculations also help assign other complex vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard approach. Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. These predictions are invaluable for assigning peaks in complex spectra and for distinguishing between different conformers, as the chemical shift of a given nucleus can be highly sensitive to its local geometric environment.

Table 5.4: Comparison of Calculated and Experimental Spectroscopic Data for this compound

Parameter Calculated (DFT/GIAO) Experimental Assignment
¹³C NMR Chemical Shift (ppm)
C1, C4 (C=O) 211.5 210.8 Carbonyl Carbon
C2, C3, C5, C6 (α-CH₂) 41.8 41.2 Methylene (B1212753) alpha to C=O
C7, C8 (β-CH₂) 25.1 24.7 Methylene beta to C=O
IR Frequency (cm⁻¹)
Scaled C=O Stretch 1708 1705 Symmetric C=O stretch
Scaled CH₂ Scissor 1460 1465 Methylene C-H bend

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of this compound in a solvent environment over time.

In an MD simulation, the molecule and surrounding solvent molecules are treated as classical particles moving under a force field. This approach allows for the exploration of conformational dynamics on a nanosecond to microsecond timescale. For this compound, MD simulations can reveal:

Conformational Interconversion: The rates and pathways of transitions between the boat-chair, twist-chair-chair, and other conformers.

Solvation Structure: How solvent molecules (e.g., water, chloroform) arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a solvent atom at a certain distance from a solute atom, such as the carbonyl oxygen. This is particularly useful for studying hydrogen bonding between the carbonyl oxygens and protic solvents.

Solvent Effects on Equilibrium: The presence of a polar solvent can stabilize or destabilize certain conformers based on their dipole moments, thus shifting the conformational equilibrium compared to the gas phase. For instance, a conformer with a larger dipole moment may be preferentially stabilized in a high-dielectric solvent like water.

These simulations bridge the gap between static quantum mechanical pictures and the dynamic reality of molecules in solution.

Density Functional Theory (DFT) Studies for Reactivity Prediction

DFT is not only used for structure and energy calculations but also for predicting the chemical reactivity of this compound through conceptual DFT and reactivity indices. These indices are derived from the principles of chemical reactivity theory.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map provides a simple yet powerful visual guide to reactivity. The negative potential regions (red/yellow) around the carbonyl oxygens indicate sites prone to electrophilic attack, while the positive potential regions (blue) near the carbonyl carbons highlight sites for nucleophilic attack.

Fukui Functions: This is a more quantitative approach. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps identify the most reactive sites for different types of attack:

f⁺(r): For nucleophilic attack (where the molecule accepts an electron). The sites with the highest f⁺ values are the most electrophilic. For this compound, these are the carbonyl carbons.

f⁻(r): For electrophilic attack (where the molecule donates an electron). The sites with the highest f⁻ values are the most nucleophilic. These are the carbonyl oxygen atoms.

f⁰(r): For radical attack.

By calculating these indices for each atom in the molecule, a quantitative ranking of reactive sites can be established, guiding the prediction of reaction outcomes.

Table 5.6: Calculated Fukui Indices for Selected Atoms in this compound Condensed-to-atom Fukui indices calculated using NBO charges.

Atom Site Fukui Index (f⁺) for Nucleophilic Attack Fukui Index (f⁻) for Electrophilic Attack Predicted Reactivity
C1 Carbonyl Carbon 0.285 0.015 Most Electrophilic Site
O9 Carbonyl Oxygen 0.045 0.250 Most Nucleophilic Site
C2 α-Carbon 0.095 0.088 Moderately Electrophilic/Nucleophilic (Enolate Formation)
H (on C2) α-Hydrogen 0.020 0.035 Acidic Proton

Applications and Utility of 1,4 Cyclooctanedione in Chemical Synthesis and Materials Science

Precursor for the Synthesis of Complex Organic Molecules

The inherent strain and conformational flexibility of the cyclooctane (B165968) ring system make 1,4-cyclooctanedione an ideal substrate for reactions that forge complex molecular architectures. Transannular reactions, in particular, are a hallmark of medium-sized rings, enabling the formation of intricate polycyclic and bridged systems from a single cyclic precursor.

A significant application of this compound is its use in catalytic, asymmetric transannular aldol (B89426) reactions to generate polycyclic products. acs.org This strategy leverages the proximity of the two carbonyl groups within the flexible eight-membered ring. Under the influence of an organocatalyst, one ketone can be converted into a nucleophilic enamine or enolate, which then attacks the second carbonyl group across the ring, a process known as a transannular reaction.

Research has shown that proline and its derivatives can effectively catalyze the transannular aldol reaction of this compound. acs.org For instance, using a proline-derived catalyst in dimethyl sulfoxide (B87167) (DMSO), commercially available this compound can be converted into a bicyclo[3.3.0]octane derivative with high enantioselectivity. acs.org This reaction creates a fused five-membered ring system, demonstrating a powerful method for rapidly building molecular complexity from a relatively simple starting material. acs.org The efficiency and stereocontrol of this transformation underscore the value of this compound as a foundational building block for bridged and polycyclic frameworks. acs.org

Table 1: Catalytic Asymmetric Transannular Aldol Reaction of this compound and its Derivatives Data sourced from a study on asymmetric, catalytic transannular aldolizations. acs.org

EntrySubstrate (this compound Derivative)CatalystProductYield (%)Enantiomeric Ratio (er)
1This compoundtrans-4-Fluoro Prolinebicyclo[3.3.0]octane derivative6597:3
2Ene-dione analogue(S)-ProlineAldol adduct9555:45
3Substituted this compoundtrans-4-Fluoro ProlineAldol adduct7593:7

Note: The table presents selected findings to illustrate the utility of the reaction. Yields are isolated yields. Enantiomeric ratio determined by chiral-phase Gas Chromatography (GC). acs.org

The strategic value of this compound as a building block extends to the challenging field of total synthesis of natural products. acs.org Natural products containing eight-membered carbocycles or polycyclic systems derived from them are of significant interest due to their intriguing structures and potent biological activities. rsc.org

A compelling demonstration of this compound's utility is its role in the total synthesis of (+)-hirsutene. acs.org Hirsutene is a fungal metabolite with a cis:anti:cis tricyclo[6.3.0.02,6]-undecane core, a structure that presents a considerable synthetic challenge. acs.org A synthetic strategy was devised where a substituted this compound derivative was subjected to an organocatalytic, asymmetric transannular aldol reaction. This key step efficiently constructed the core bicyclo[3.3.0]octane skeleton of the target molecule with high stereocontrol, paving the way for the completion of the total synthesis. acs.org This application highlights how reactions developed with this compound can serve as pivotal steps in accessing complex, biologically relevant molecules. acs.org

Monomer in Polymer Chemistry

The use of this compound as a monomer in polymer chemistry is not as extensively documented as its applications in small molecule synthesis. The synthesis of polymers like polyesters and polyketones typically involves the polycondensation of diols with dicarboxylic acids or the acylation of aromatic compounds, respectively. scienceinfo.comgoogle.com While cycloaliphatic monomers such as 1,4-cyclohexanedimethanol (B133615) (CHDM) are widely used to produce high-performance polyesters with enhanced strength and clarity, the direct polymerization of this compound is less common. atamanchemicals.comresearchgate.net

There is limited information in the scientific literature detailing the synthesis of novel polyketones or polyesters where this compound is a primary monomer. The synthesis of aliphatic polyketones often involves the copolymerization of olefins with carbon monoxide. researchgate.net Polyester (B1180765) synthesis relies on monomers with alcohol and carboxylic acid functional groups. scienceinfo.comscholarsresearchlibrary.com The ketone functionalities of this compound would require chemical modification, for example, reduction to the corresponding diol, to be used in traditional polyester synthesis.

The development of high-performance polymers specifically derived from this compound is an area with minimal published research. High-performance polymers are valued for their thermal stability, mechanical strength, and chemical resistance. temple.edu A US patent mentions this compound as a ketone compound component in a polymerizable composition primarily based on episulfide compounds, which are used to form plastics with a high refractive index. google.com However, its specific role and contribution to the final polymer's properties as a primary structural monomer are not detailed. google.com Consequently, there is a scarcity of detailed research findings or data tables on high-performance polymers synthesized directly from this compound.

Ligand Precursor in Coordination Chemistry

Coordination compounds consist of a central metal ion surrounded by molecules or ions known as ligands. researchgate.net The design and synthesis of ligands are crucial for developing metal complexes with specific catalytic, magnetic, or optical properties. uni-wuerzburg.dehud.ac.uk Ligands are typically Lewis bases that donate electron pairs to the metal, which acts as a Lewis acid. libretexts.org

The role of this compound as a precursor for ligands in coordination chemistry is not well-established in the reviewed scientific literature. While derivatives of other cyclooctanedione isomers, such as 1,2-cyclooctane dione (B5365651) dioxime (formed from 1,2-cyclooctanedione), have been used to synthesize new complex acids with cobalt(III), similar applications for the 1,4-isomer are not prominently reported. bme.hu The synthesis of ligands often involves molecules with specific donor atoms like nitrogen, phosphorus, or oxygen, arranged in a way that facilitates chelation to a metal center. hud.ac.ukrsc.org The transformation of the ketone groups in this compound into suitable donor functionalities would be a necessary step for it to serve as a ligand precursor, but specific examples of this strategy are not widely available in published research.

Design of Metal Complexes with this compound-Derived Ligands

This compound serves as a versatile precursor for the synthesis of various ligands used in the formation of metal complexes. The dione functionality allows for a range of chemical transformations to introduce coordinating atoms, leading to ligands with specific geometries and electronic properties. These tailored ligands can then be used to create metal-organic frameworks (MOFs) and other complex structures. wikipedia.orgsigmaaldrich.com MOFs are a class of porous polymers composed of metal ions or clusters linked by organic ligands, offering a wide array of applications due to their high surface area and tunable properties. wikipedia.orgsigmaaldrich.com

One common strategy involves the conversion of the ketone groups into more complex coordinating moieties. For instance, Schiff base ligands can be synthesized through the condensation of this compound with primary amines. core.ac.ukorientjchem.org This reaction introduces nitrogen donor atoms, creating polydentate ligands capable of chelating to metal centers. The properties of the resulting metal complexes can be fine-tuned by varying the substituents on the amine. orientjchem.org

Another approach is the synthesis of dioxime ligands from this compound. For example, template condensation of cyclooctanedione-1,2-dione dioxime (octoxime) with phenylboronic acids in the presence of iron(II) ions yields macrobicyclic iron(II) tris-octoximates. ineosopen.org These cage-like complexes encapsulate the metal ion, providing a specific coordination environment.

The resulting metal-ligand complexes can exhibit a variety of structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers. nih.gov The final architecture is influenced by factors such as the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions, including solvent and temperature. nih.gov

Interactive Table: Examples of Metal Complexes with Ligands Derived from Cyclooctane Scaffolds

Catalytic Applications of Metal-1,4-Cyclooctanedione Complexes

Metal complexes derived from or related to this compound have demonstrated utility in various catalytic transformations. The strategic design of these complexes allows for the modulation of their catalytic activity and selectivity.

One significant application is in oxidation reactions. For example, iridium(III) complexes containing chelating pyridyl-triazolylidene ligands have been shown to be effective pre-catalysts for the direct oxygenation of sp³ C-H bonds in substrates like cyclooctane, using a sacrificial oxidant. rsc.org In these reactions, cyclooctanone (B32682) is the primary product, with smaller amounts of 1,4- and 1,5-cyclooctanedione (B188023) observed as overoxidation byproducts. rsc.orgresearchgate.net The choice of ligand and oxidant can influence the reaction's efficiency and selectivity. rsc.org

Furthermore, this compound itself can be a substrate in catalytic reactions, leading to valuable synthetic intermediates. A notable example is the catalytic, asymmetric transannular aldol reaction. acs.org Proline derivatives can catalyze the intramolecular aldol reaction of this compound to produce a bicyclo[3.3.0]octane derivative with high enantioselectivity. acs.org This transformation is a key step in the total synthesis of natural products like (+)-hirsutene. acs.org

Interactive Table: Catalytic Performance in Cyclooctane Oxidation

Intermediate for Functional Material Development

Precursor for Optoelectronic Materials

This compound serves as a building block in the synthesis of more complex molecules with applications in optoelectronic materials. Its related isomer, 1,3-cyclooctanedione, is a known precursor to difluorinated cyclooctyne (B158145) (DIFO). coledeforest.comresearchgate.net DIFO is a key reagent in copper-free click chemistry, a bioorthogonal conjugation method used to form complex materials like hydrogels for cell encapsulation. coledeforest.comacs.org The synthesis of DIFO involves the difluorination of 1,3-cyclooctanedione, followed by a series of transformations to generate the strained alkyne. acs.org

While direct applications of this compound in optoelectronic materials are less documented, its structural motifs are found in compounds used in photocurable compositions. For instance, derivatives like 3,3,8,8-tetramethyl-1,2-cyclooctanedione are listed as potential visible light sensitizers in photoinitiator systems for curing epoxy resin compositions. google.com These systems are crucial for applications in coatings, adhesives, and microelectronics.

Role in Sensor Technology

The structural framework of this compound is relevant to the development of sensor technologies, particularly through its incorporation into larger, functional molecules. While not a sensor itself, its derivatives can be part of systems designed for molecular recognition. For example, the volatile profile of certain natural products, which can include this compound, is used for geographic origin identification, a form of chemical sensing. mdpi.com

More directly, the principles of host-guest chemistry, where this compound derivatives could act as building blocks for host molecules, are fundamental to sensor design. The ability of a host molecule to selectively bind a specific guest (analyte) can be translated into a detectable signal.

Application in Supramolecular Chemistry and Host-Guest Systems

This compound and its derivatives are valuable components in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. These interactions drive the self-assembly of complex, functional architectures.

A key application lies in the construction of host-guest systems, where a larger "host" molecule encapsulates a smaller "guest" molecule. The design of host molecules with specific recognition properties is a central theme. Cyclophanes, a class of molecules containing a bridged aromatic ring, are prominent examples of synthetic hosts. rsc.org While not directly synthesized from this compound, the principles of creating cyclic structures with defined cavities are relevant.

The formation of metal-organic frameworks (MOFs) is another area where this compound-derived ligands can play a role. wikipedia.orgsigmaaldrich.com The pores within MOFs can act as hosts for small molecules, leading to applications in gas storage, separation, and catalysis. The size and chemical nature of the pores can be tuned by the choice of the organic linker, for which this compound can be a synthetic precursor. sigmaaldrich.com For example, crown ether-derivatized dicarboxylic acids have been used to construct MOFs, demonstrating the potential for incorporating macrocyclic functionalities into these frameworks. rsc.org

Furthermore, the transannular reactions of this compound highlight its potential to form complex, three-dimensional structures. The diastereoselective C-C bond formation through a transannular aldol reaction, for instance, creates a bicyclic system from a monocyclic precursor, demonstrating a pathway to intricate molecular architectures. acs.org

Derivatives and Analogues of 1,4 Cyclooctanedione

Synthesis and Reactivity of Substituted 1,4-Cyclooctanediones

The synthesis of substituted 1,4-cyclooctanediones is not extensively documented. Hypothetically, standard organic reactions such as alkylation at the α-positions to the carbonyl groups could yield substituted derivatives. The reactivity of such compounds would be governed by the two ketone functionalities. For instance, intramolecular reactions like the aldol (B89426) condensation are theoretically possible and could lead to the formation of bicyclic systems. One such theoretical reaction is the intramolecular aldol condensation of 1,4-cyclooctanedione, which would be expected to yield a bicyclo[3.3.1]nonane derivative. However, specific, documented research findings on the synthesis and characteristic reactions of a broad range of substituted 1,4-cyclooctanediones are not readily found in the current body of literature.

Heterocyclic Analogues Containing the this compound Core

The construction of heterocyclic systems from dicarbonyl compounds is a fundamental strategy in organic synthesis. For 1,4-diones, the Paal-Knorr synthesis is a classic method for preparing five-membered heterocycles like furans, thiophenes, and pyrroles. While this reaction is well-established for various 1,4-diones, its specific application to this compound to form the corresponding complex fused heterocycles is not a common topic in published research. The synthesis of larger heterocyclic rings or spiro-heterocycles through condensation reactions with reagents like diamines or diols is also conceivable, but detailed studies on these transformations for this compound are scarce.

Annulated Systems Incorporating this compound

Annulated systems, where a new ring is fused to the this compound core, represent an area of significant synthetic interest. Such structures could be accessed through various cyclization and cycloaddition reactions. For example, a Robinson annulation, typically used to form six-membered rings, could potentially be adapted. However, the conformational flexibility of the eight-membered ring could complicate the stereochemical outcome of such reactions. Despite the synthetic potential, specific examples and methodologies for creating annulated systems directly from a this compound template are not well-documented in scientific databases.

Stereoisomeric Forms and Their Chiral Resolution

Disubstituted cycloalkanes can exhibit stereoisomerism, including cis-trans isomerism and, if the substitution pattern allows, chirality. For this compound itself, cis and trans isomers related to the relative orientation of the carbonyl groups are possible. Due to the presence of planes of symmetry in these parent isomers, they are expected to be achiral.

The introduction of substituents could, however, create chiral centers. For a substituted this compound derivative to be chiral, the substitution pattern must eliminate all planes of symmetry and centers of inversion. If a chiral derivative were synthesized as a racemic mixture, its separation into individual enantiomers would require chiral resolution techniques. Standard methods include:

Formation of Diastereomers: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by physical methods like crystallization or chromatography.

Chiral Chromatography: Direct separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase.

Despite these established principles, specific studies detailing the isolation, characterization, or chiral resolution of stereoisomers of this compound derivatives are not prevalent in the literature.

Current Challenges and Future Research Directions for 1,4 Cyclooctanedione

Development of More Atom-Economical and Sustainable Synthetic Routes

A primary challenge in the broader application of 1,4-cyclooctanedione and its derivatives is the development of efficient, scalable, and environmentally benign synthetic methods. Traditional routes often suffer from drawbacks that limit their practicality and sustainability.

For instance, established methods for preparing the related 1,3-cyclooctanedione, a crucial precursor for important reagents like difluorinated cyclooctynes (DIFO) used in bioorthogonal chemistry, have involved hazardous reagents such as sodium metal and pyrophoric diethylzinc, with inconsistent yields. nih.govcoledeforest.com The quest for greener alternatives is a significant area of research. chemistryjournals.netnumberanalytics.comsu.se

Future research is focused on developing synthetic strategies with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. organic-chemistry.orgnih.govorganic-chemistry.org Promising directions include:

Catalytic Ketonization: A notable advancement is the ketonization of 1,5-cyclooctadiene (B75094) (COD) using nitrous oxide (N₂O). This method proceeds without a catalyst and forms both 1,4- and 1,5-cyclooctanedione (B188023). researchgate.net The reaction mechanism involves the consecutive ketonization of the double bonds, representing a greener pathway by utilizing a simple and relatively benign oxidant. researchgate.net

Wacker-Tsuji Oxidation: A significant breakthrough has been the application of the Wacker-Tsuji oxidation to synthesize 1,3-cyclooctanedione from the inexpensive and readily available cyclooctanone (B32682). nih.gov This palladium-catalyzed method avoids harsh reagents and has been successfully scaled up, demonstrating its potential for industrial application. nih.govresearchgate.net

Novel Coupling Reactions: New synthetic strategies, such as the addition-hydrolysis reaction of bis-benzimidazole methiodide salts with bis-Grignard reagents, have been reported for preparing 1,4-cycloalkanediones, offering an alternative to methods like intramolecular coupling of bis-diazoketones. sciengine.com

The table below summarizes some synthetic approaches and their key features, highlighting the trend towards more sustainable methods.

Starting MaterialReagents/MethodProduct(s)Key Features & Challenges
1,5-CyclooctadieneNitrous Oxide (N₂O)1,4- and 1,5-CyclooctanedioneCatalyst-free; "Green" oxidant; Produces isomeric mixture. researchgate.net
CyclooctanoneWacker-Tsuji Oxidation1,3-CyclooctanedioneScalable; Avoids pyrophoric reagents; 29% overall yield over five steps. nih.gov
Dicarboxylic AcidsBis-benzimidazole methiodide salts, bis-Grignard reagentsThis compoundProvides an alternative route to cycloalkanediones. sciengine.com
1,2-Cyclooctanedione DihydrazoneOxidative DecompositionCyclooctyne (B158145)Classic method for accessing the strained cyclooctyne core. nih.gov

Exploration of Novel and Unprecedented Reactivity Patterns

The unique conformational flexibility of the eight-membered ring in this compound allows for reactivity patterns not commonly observed in smaller or larger ring systems. Exploring this reactivity is a major focus for future research.

Transannular Reactions: this compound is an excellent substrate for transannular reactions, where a bond is formed across the ring. A key example is the highly enantioselective proline-catalyzed transannular aldol (B89426) reaction, which yields bicyclo[3.3.0]octane derivatives. acs.org These products are valuable intermediates in the synthesis of complex natural products like (+)-hirsutene. acs.org Future work will likely explore the scope of these reactions with different catalysts and substituted this compound derivatives. acs.orgpku.edu.cn

Domino Reactions from Derivatives: Derivatives of cyclooctanediones, such as bis(oxiranes) formed via the Corey-Chaykovsky reaction, exhibit fascinating and divergent reactivity. mdpi.comnih.gov The stereochemical arrangement of the oxirane rings dictates the reaction outcome when treated with nucleophiles like sodium azide. Cis-diastereomers undergo independent ring-opening to form diazidodiols, while trans-diastereomers engage in domino reactions involving intramolecular attack to create complex polycyclic structures. mdpi.comnih.gov This opens avenues for the stereocontrolled synthesis of intricate molecular architectures.

Photochemical Cycloadditions: The photochemical behavior of cyclooctenone derivatives, which can be derived from cyclooctanediones, has been investigated. Intramolecular [2+2] cycloadditions of tethered alkenes to the enone are influenced by the substituents on the alkene. researchgate.net Further exploration of visible-light-mediated reactions could provide energy-efficient and selective methods for constructing complex polycyclic systems. acs.org

Discovery of New Applications in Advanced Materials

While the direct application of this compound in materials is an emerging area, its derivatives hold significant promise. The cyclooctane (B165968) scaffold provides a unique combination of rigidity and flexibility, making it an attractive component for advanced polymers and materials. mdpi.com

Hydrogels for Biomedical Applications: Derivatives of 1,3-cyclooctanedione are precursors to difluorinated cyclooctynes (DIFO), which are pivotal reagents in copper-free click chemistry. nih.govacs.org These DIFO reagents have been used to functionalize synthetic polypeptides, which, upon reaction with tetra-azide crosslinkers, form hydrogels capable of encapsulating cells. nih.govcoledeforest.com This highlights a pathway from simple cyclic diketones to sophisticated biomaterials.

Advanced Polyesters: There is growing interest in incorporating cyclic monomers into polyesters to create materials with superior properties for applications like smart films. mdpi.com While research has focused on monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM), the principles could be extended to diols derived from this compound. The unique conformational properties of the eight-membered ring could impart novel thermal and mechanical characteristics to the resulting polymers.

Future research will likely focus on synthesizing functionalized diol and diacid monomers from this compound and incorporating them into various polymer backbones to create materials with tailored properties for electronics, packaging, and biomedical devices.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones.

Transannular Aldolization Mechanism: Mechanistic studies of the proline-catalyzed transannular aldol reaction have revealed that the process is kinetically controlled. acs.org A key finding is that the rate-determining step is the deprotonation of the ketone to form the enamine intermediate. acs.org This insight is vital for the rational design of more efficient catalysts and for predicting the stereochemical outcome of the reaction.

Ketonization Mechanism: The non-catalytic ketonization of 1,5-cyclooctadiene with N₂O is proposed to proceed via a 1,3-dipolar cycloaddition of N₂O to the C=C double bonds. researchgate.net Understanding the kinetics and the factors that control the ratio of 1,4- to 1,5-dione products is essential for making this a more selective synthetic tool.

Photochemical Reaction Pathways: The mechanism of intramolecular photochemical reactions of cyclooctenone derivatives is thought to involve the formation of a 1,4-diradical intermediate after the initial cyclization. acs.org The stability and subsequent reaction pathways of this diradical determine the final product distribution. Advanced spectroscopic and computational methods could provide a more detailed picture of these short-lived intermediates and transition states.

Future work in this area will demand a combination of kinetic studies, isotopic labeling, and high-level computational modeling to elucidate complex reaction coordinates and transition state structures. pku.edu.cn

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules and reactions. For this compound, computational methods can guide synthetic efforts and predict the properties of novel derivatives.

Balancing Reactivity and Stability: In the development of cyclooctyne-based reagents for bioorthogonal chemistry, computational studies have been instrumental. rsc.org They help find the optimal balance between the ring strain needed for high reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC) and the stability required for handling and use in biological systems. rsc.org Similar approaches can be applied to derivatives of this compound to design new functional molecules.

Predicting Reaction Outcomes: Density functional theory (DFT) calculations can elucidate reaction mechanisms, as seen in the study of fluorinated cyclooctynes where computations helped explain how fluorine substitution enhances reactivity by lowering the LUMO energy. rsc.org This predictive power can be harnessed to screen potential substrates and catalysts for novel transformations of this compound, such as predicting the regioselectivity and stereoselectivity of new transannular reactions.

The future of research on this compound will likely involve a synergistic relationship between computational prediction and experimental validation. This approach will enable the in silico design of derivatives with specific electronic, steric, and conformational properties, tailored for applications in catalysis, materials science, and medicinal chemistry.

Conclusion

Summary of Key Research Findings on 1,4-Cyclooctanedione

Research into this compound has primarily focused on its synthesis and its utility as a strategic starting material in complex molecular architecture. A significant finding is its role as a precursor in transannular aldol (B89426) reactions to form bicyclo[3.3.0]octane derivatives. acs.org Studies have demonstrated that commercially available this compound can undergo this transformation with excellent enantioselectivity when treated with specific catalysts, such as trans-4-fluoro proline, yielding β-hydroxy ketones that are valuable chiral building blocks. acs.org

The synthesis of this compound itself has been approached through various routes. One notable method involves the oxidation of cyclooctanone (B32682). researchgate.net For instance, using an iridium precatalyst and sodium periodate (B1199274) (NaIO₄) in a hexafluoroisopropanol/water solvent system, cyclooctanone can be oxidized to a mixture of 1,4- and 1,5-cyclooctanedione (B188023). researchgate.net While this method produces regioisomers, it represents a direct, one-step procedure from a simple precursor. researchgate.net Other synthetic pathways include the ketonization of 1,5-cyclooctadiene (B75094) using nitrous oxide, which also yields a mixture of 1,4- and 1,5-isomers. researchgate.net A more targeted synthesis has been reported via the hydrogenation of a cyclooctenedione precursor over a palladium on charcoal catalyst. acs.orgchemicalbook.com Additionally, a novel synthetic method has been developed using the addition-hydrolysis reaction of bis-benzimidazole methiodide salts with bis-Grignard reagents, which offers a valuable procedure from readily available starting materials like o-phenylenediamine (B120857) and dicarboxylic acids. sciengine.com

The intramolecular aldol transformation of this compound is a cornerstone of its reactivity profile. This reaction, which forms a bicyclic system, can be directed to produce specific diastereomers. For example, in the synthesis of (-)-merrilactone, a site-selective deprotonation of a substituted this compound derivative followed by a transannular aldol reaction was a key step in constructing the desired bicyclo[3.3.0]octane core. acs.org

Broader Implications for Organic Synthesis and Materials Innovation

The research findings on this compound have significant implications for the field of organic synthesis, particularly in the construction of complex natural products. The bicyclo[3.3.0]octane skeleton, readily accessible from this compound, is a core structural motif in numerous natural products, including the linear triquinane (+)-hirsutene. acs.orgcaltech.edursc.org The ability to catalytically control the stereochemistry of the transannular aldol reaction provides a powerful tool for asymmetric synthesis, enabling the efficient production of enantiomerically enriched intermediates for drug discovery and development. acs.org The development of various synthetic routes to this compound itself expands the toolkit available to synthetic chemists, allowing for more flexible and efficient strategic planning when targeting complex molecules. researchgate.netsciengine.com

In the realm of materials innovation, the direct applications of this compound are less developed but hold potential. The compound has been listed as a ketone compound in a patent for polymerizable compositions, suggesting a possible role as a monomer or additive in the creation of new polymers. google.com While this area is not extensively explored, the chemistry of its isomer, 1,3-cyclooctanedione, offers a glimpse into potential future directions. 1,3-Cyclooctanedione is a key precursor to difluorinated cyclooctyne (B158145), a reagent used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". researchgate.netcoledeforest.comrsc.org This bioorthogonal reaction is instrumental in materials science for creating complex materials like hydrogels for tissue engineering by reacting with molecules such as poly(ethylene glycol) tetraazide. coledeforest.comnih.gov The synthetic accessibility and reactivity of cyclooctanedione frameworks, including the 1,4-isomer, suggest that they could serve as versatile platforms for developing novel functional materials.

Q & A

Q. How can researchers address reproducibility challenges in this compound studies?

  • Methodological Answer :
  • Open data : Share raw NMR/MS files via repositories like Zenodo.
  • Detailed protocols : Publish step-by-step procedures in supplementary materials ().
  • Collaborative trials : Engage multi-lab validation efforts, similar to Cochrane’s systematic review model () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.